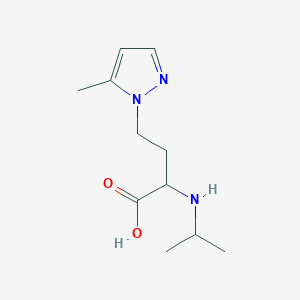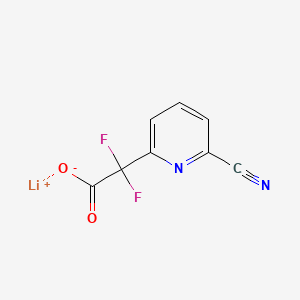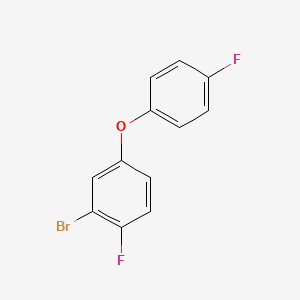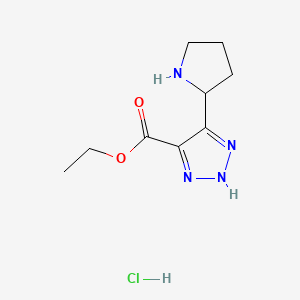
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol is a unique organic compound characterized by the presence of a cyclobutane ring substituted with difluoromethyl and sulfanylmethyl groups
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutane ring One common method involves the cyclization of suitable precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may be used in biochemical studies to investigate the effects of difluoromethyl and sulfanylmethyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s reactivity and stability, while the sulfanylmethyl group may interact with specific enzymes or receptors. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol can be compared with similar compounds such as:
1-(2-Fluorophenyl)cyclobutan-1-ol: This compound has a fluorophenyl group instead of the difluoromethyl and sulfanylmethyl groups, leading to different chemical and biological properties.
2-(Difluoromethyl)cyclobutan-1-ol:
1-(sulfanylmethyl)cyclobutan-1-ol: Contains only the sulfanylmethyl group, making it less versatile compared to this compound.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10F2OS |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2OS/c7-5(8)6(9)1-4(2-6)3-10/h4-5,9-10H,1-3H2 |
InChI Key |
FZEAWVRWFVZOQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)F)O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
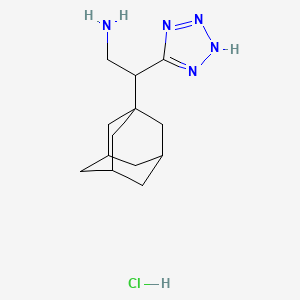
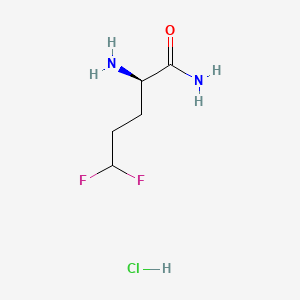
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
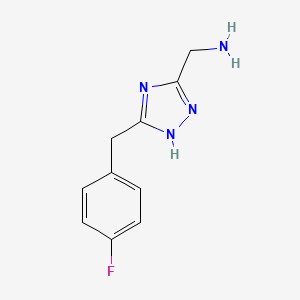
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
